molecular formula C12F10 B1670000 Decafluorobiphenyl CAS No. 434-90-2

Decafluorobiphenyl

Cat. No. B1670000
CAS RN: 434-90-2
M. Wt: 334.11 g/mol
InChI Key: ONUFSRWQCKNVSL-UHFFFAOYSA-N
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Description

Decafluorobiphenyl (DFBP) is a fluorinated compound with the molecular formula C12F10 . It has an average mass of 334.112 Da and a monoisotopic mass of 333.984039 Da . It is a valuable semi-product of organic synthesis .


Synthesis Analysis

DFBP is produced using the Ullmann reaction with chloropentafluorobenzene over copper . The reaction output increases slightly from 69% to 73% when the temperature is raised from 230 to 320-360 °C . A novel fluorinated poly (aryl ether) (FPAE) was prepared by SN2 nucleophilic polycondensation using 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one and decafluorobiphenyl .


Chemical Reactions Analysis

DFBP as a fluorinated linker is susceptible to nucleophilic attack . This nucleophilic reaction has been widely studied using various nucleophiles. Sulfur and nitrogen-containing nucleophiles have been of particular interest, especially in bioconjugated reactions . Metastable dissociations were analyzed by selecting a precursor ion with a Bradbury–Nielsen ion gate followed by time-of-flight analysis using a reflectron .


Physical And Chemical Properties Analysis

DFBP has a density of 1.7±0.1 g/cm3, a boiling point of 206.1±35.0 °C at 760 mmHg, and a flash point of 68.5±17.7 °C . It has a molar refractivity of 50.8±0.3 cm3, a polarizability of 20.1±0.5 10-24 cm3, and a molar volume of 196.8±3.0 cm3 .

Scientific Research Applications

1. Environmental Applications of Novel Per-Fluorinated Organic Polymers

  • Summary of Application : Decafluorobiphenyl is used in the synthesis of novel perfluorinated organic polymers with azo- and azomethine-based linkers . These polymers are used as adsorbents for separating water-benzene and water-phenol mixtures and selectively binding methane/carbon dioxide gases from the air .
  • Methods of Application : The polymers were synthesized via the incorporation of decafluorobiphenyl and hexafluorobenzene linkers with diphenols in the basic medium . The variation in the linkers allowed the synthesis of polymers with different fluorine and nitrogen contents .
  • Results or Outcomes : The polymers exhibit thermal stability in the range of 350–500 °C . The most hydrophobic polymers containing the decafluorbiphenyl linker were suitable for benzene separation . The best methane uptake values were 6.14 and 3.46 mg/g for DAB-Z-1O and DAB-A-1O, respectively .

2. Solid Phase Conjugation

  • Summary of Application : Decafluorobiphenyl is used as a linker for solid phase conjugation . This technique is of increasing interest in several scientific areas, such as pharmaceuticals or materials .
  • Methods of Application : Two different series of fluorinated linkers were introduced to the backbone of a model peptide using solid phase peptide synthesis . These fluorinated linkers have the potential to conjugate two asymmetrical groups .
  • Results or Outcomes : The presence of fluorine in the molecule fine-tunes its properties . The high electronegativity of fluorine leads to polarization and imparts a less covalent and more electrostatic character to the C–F bond . This can intensely influence binding affinity, pharmacokinetic properties, and bioavailability of a given drug candidate .

3. Synthesis and Application of Fluoropolymers

  • Summary of Application : Decafluorobiphenyl is used in the synthesis of fluoropolymers . These polymers have found application in numerous energy fields (fuel cells and batteries), for high-performance coatings and membranes, in printed electronics as actuators, and as sensors and detectors .
  • Methods of Application : The polymers were synthesized via the incorporation of decafluorobiphenyl and hexafluorobenzene linkers with diphenols in the basic medium .
  • Results or Outcomes : The polymers exhibit thermal stability in the range of 350–500 °C . They have remarkable electroactive properties (ferroelectricity, piezoelectricity, etc.) .

4. Low-Dielectric Material in Microelectronics and Communication Technology

  • Summary of Application : A novel fluorinated poly (aryl ether) (FPAE) was prepared by S N 2 nucleophilic polycondensation . FPAE is expected to be used as low-dielectric material in microelectronics and communication technology .
  • Methods of Application : FPAE was demonstrated to possess a favorable dielectric constant of 2.68 at 1 MHz and its dielectric relaxation behavior at various temperatures and frequencies was analyzed .
  • Results or Outcomes : The resin performed excellent thermal stability and heat resistance, with a 5% mass loss temperature of 514 °C and a glass transition temperature of 260 °C . FPAE exhibits high solubility in N, N-dimethyl-formamide, acetone, ethyl acetate and other solvents .

5. Intermediate in Organic Synthesis and Pharmaceuticals

  • Summary of Application : Decafluorobiphenyl is used as an intermediate in organic synthesis and in pharmaceuticals .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or pharmaceutical application. Typically, decafluorobiphenyl would be used in a reaction to form a more complex molecule .
  • Results or Outcomes : The outcomes also depend on the specific application. In general, using decafluorobiphenyl as an intermediate can help to introduce fluorine atoms into a molecule, which can have various effects on the properties of the final product .

6. Bioconjugated Reactions

  • Summary of Application : Decafluorobiphenyl (DFBP) as a fluorinated linker is susceptible to nucleophilic attack. This nucleophilic reaction has been widely studied using various nucleophiles .
  • Methods of Application : Sulfur and nitrogen containing nucleophiles have been of particular interest, especially in bioconjugated reactions .

Safety And Hazards

DFBP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

DFBP has been used as a linker in bioconjugation in organic chemistry . The review aims to highlight the crucial factors that govern the chemistry behind the activation of F–C Ar –C Ar –F bonds as a linker in the synthesis of novel peptides, proteins, and biologics .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene
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InChI

InChI=1S/C12F10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUFSRWQCKNVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12F10
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DSSTOX Substance ID

DTXSID7075341
Record name Perfluorobiphenyl
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Molecular Weight

334.11 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Decafluorobiphenyl
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Product Name

Decafluorobiphenyl

CAS RN

434-90-2
Record name Decafluorobiphenyl
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Record name Decafluorobiphenyl
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Record name DECAFLUOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,850
Citations
IМ Tkachenko, NA Belov, YV Yakovlev… - Materials Chemistry and …, 2016 - Elsevier
… decafluorobiphenyl and resorcinol. In a first route, such polymer was synthesized by interaction of decafluorobiphenyl … was synthesized by interaction of decafluorobiphenyl with 4,4’-bis(…
Number of citations: 23 www.sciencedirect.com
T Schaub, P Fischer, T Meins, U Radius - 2011 - Wiley Online Library
The reaction of [Ni 2 (iPr 2 Im) 4 (COD)] (1) {iPr 2 Im = 1,3‐bis(isopropyl)imidazolin‐2‐ylidene} with hexafluorobenzene and decafluorobiphenyl results at room temperature in the …
F Mercer, T Goodman, J Wojtowicz… - Journal of Polymer …, 1992 - Wiley Online Library
Considerable attention has been devoted to the preparation of fluorine-containing polymers because of their unique properties and high-temperature performance.'Recently we …
Number of citations: 63 onlinelibrary.wiley.com
S Alapour, BG de la Torre, D Ramjugernath… - Bioconjugate …, 2018 - ACS Publications
Considerable attention has been devoted to fluorinated compounds due to their unique and interesting properties. Many modern pharmaceuticals contain fluorinated substituents, which …
Number of citations: 10 pubs.acs.org
K Kitagawa, A Fujihara, T Yatsuhashi - Mass Spectrometry, 2023 - jstage.jst.go.jp
Femtosecond laser ionization is a unique means to produce multiply charged organic molecules in the gas phase. The charge-dependent chemical reactions of such electron-deficient …
Number of citations: 8 www.jstage.jst.go.jp
IM Tkachenko, YN Kononevich… - Polymer Journal …, 2012 - search.ebscohost.com
… of aromatic polyethers on the base of decafluorobiphenyl with the preset values of T g . The … on the base of decafluorobiphenyl, containing aminomethylated fragment in the side chain. …
Number of citations: 0 search.ebscohost.com
X Lin, X Li, J Hao, X Zhao, Y Wei… - Journal of Applied …, 2018 - Wiley Online Library
A series of novel poly(arylene ether)s were synthesized with diphenol liner polydimethysiloxanes with different silicon numbers (2OH‐PDMS‐P; P = 2, 6, 10, 12, 16) and …
Number of citations: 2 onlinelibrary.wiley.com
PA Deck, CR Maiorana - Macromolecules, 2001 - ACS Publications
… Subsequently, we found that decafluorobiphenyl reacts with … that indene and decafluorobiphenyl might be suitable … reacts with 1.0 equiv of decafluorobiphenyl in the presence …
Number of citations: 21 pubs.acs.org
MM Vyushkova, VP Vysotsky… - Mendeleev …, 2006 - academia.edu
… Here, the OD ESR method was used to detect the ESR spectrum of the decafluorobiphenyl … of very expanded ESR spectrum of the decafluorobiphenyl radical anion. Under these …
Number of citations: 6 www.academia.edu
KR Langille, ME Peach - Journal of Fluorine Chemistry, 1972 - Elsevier
The nucleophilic substitution of hexafluorobenzene, decafluorobiphenyl, and hexachlorobenzene with the thiolate anion, RS- (R = H, Me, Et, Ph, C 6 F 5 ) has been studied. Compounds …
Number of citations: 43 www.sciencedirect.com

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